molecular formula C23H24ClNO3 B11519482 (4E)-3-(4-chlorophenyl)-4-[4-(heptyloxy)benzylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(4-chlorophenyl)-4-[4-(heptyloxy)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11519482
M. Wt: 397.9 g/mol
InChI Key: SVDZXQYRKBCTQR-LTGZKZEYSA-N
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Description

(4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group and a heptyloxyphenyl group further adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-heptyloxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a potential candidate for investigating biological pathways and molecular targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(4-BROMOPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-3-(4-FLUOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-3-(4-METHOXYPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(HEPTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and heptyloxyphenyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

(4E)-3-(4-chlorophenyl)-4-[(4-heptoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C23H24ClNO3/c1-2-3-4-5-6-15-27-20-13-7-17(8-14-20)16-21-22(25-28-23(21)26)18-9-11-19(24)12-10-18/h7-14,16H,2-6,15H2,1H3/b21-16+

InChI Key

SVDZXQYRKBCTQR-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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